molecular formula C8H8F3NO3 B14628925 4-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid CAS No. 53441-67-1

4-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid

Cat. No.: B14628925
CAS No.: 53441-67-1
M. Wt: 223.15 g/mol
InChI Key: GZESNFVDJDZLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is a compound that combines the properties of a pyridinium ion with those of trifluoroacetic acid The pyridinium ion is a positively charged nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the central carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the reaction of 4-methylpyridine N-oxide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

4-Methylpyridine N-oxide+Trifluoroacetic acid4-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid\text{4-Methylpyridine N-oxide} + \text{Trifluoroacetic acid} \rightarrow \text{this compound} 4-Methylpyridine N-oxide+Trifluoroacetic acid→4-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce lower oxidation states or fully reduced forms.

Scientific Research Applications

4-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates and the subsequent chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxypyridine N-oxide
  • 6-Methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid
  • Trifluoroacetic anhydride

Uniqueness

4-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is unique due to its combination of a pyridinium ion and trifluoroacetic acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

53441-67-1

Molecular Formula

C8H8F3NO3

Molecular Weight

223.15 g/mol

IUPAC Name

4-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H7NO.C2HF3O2/c1-6-2-4-7(8)5-3-6;3-2(4,5)1(6)7/h2-5H,1H3;(H,6,7)

InChI Key

GZESNFVDJDZLIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=[N+](C=C1)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.